molecular formula C20H27N B13782189 N-(3-(1-Naphthyl)pentyl)piperidine CAS No. 25913-47-7

N-(3-(1-Naphthyl)pentyl)piperidine

Katalognummer: B13782189
CAS-Nummer: 25913-47-7
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: LTIOYRNEGFATJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(1-Naphthyl)pentyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry and drug design. The compound this compound features a naphthyl group attached to a pentyl chain, which is further connected to a piperidine ring. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-Naphthyl)pentyl)piperidine typically involves the following steps:

    Formation of the Naphthylpentyl Intermediate: The initial step involves the alkylation of 1-naphthylamine with 1-bromopentane under basic conditions to form the intermediate 3-(1-naphthyl)pentylamine.

    Cyclization to Piperidine: The intermediate is then subjected to cyclization with piperidine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(1-Naphthyl)pentyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthyl alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Naphthyl ketones, naphthyl carboxylic acids.

    Reduction: Naphthyl alcohols.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-(1-Naphthyl)pentyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-(1-Naphthyl)pentyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-Naphthyl)piperidine: Lacks the pentyl chain, resulting in different chemical and biological properties.

    N-(3-(2-Naphthyl)pentyl)piperidine: Features a 2-naphthyl group instead of a 1-naphthyl group, leading to variations in reactivity and activity.

    N-(3-(1-Naphthyl)butyl)piperidine: Has a shorter butyl chain, affecting its solubility and interaction with biological targets.

Uniqueness

N-(3-(1-Naphthyl)pentyl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group and the pentyl chain allows for versatile applications in various research fields, distinguishing it from other piperidine derivatives.

Eigenschaften

CAS-Nummer

25913-47-7

Molekularformel

C20H27N

Molekulargewicht

281.4 g/mol

IUPAC-Name

1-(3-naphthalen-1-ylpentyl)piperidine

InChI

InChI=1S/C20H27N/c1-2-17(13-16-21-14-6-3-7-15-21)19-12-8-10-18-9-4-5-11-20(18)19/h4-5,8-12,17H,2-3,6-7,13-16H2,1H3

InChI-Schlüssel

LTIOYRNEGFATJM-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCN1CCCCC1)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.